molecular formula C14H14N3O3+ B15126487 6-(3,5-dimethyl-4H-1lambda4-pyrazole-1-carbonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

6-(3,5-dimethyl-4H-1lambda4-pyrazole-1-carbonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B15126487
M. Wt: 272.28 g/mol
InChI Key: PGGXECUFWONVMS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-dimethyl-4H-1lambda4-pyrazole-1-carbonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining a pyrazole ring with a benzo[b][1,4]oxazine moiety, which contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-4H-1lambda4-pyrazole-1-carbonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting with the preparation of the pyrazole and benzo[b][1,4]oxazine intermediates. The pyrazole intermediate can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate reagents . The benzo[b][1,4]oxazine intermediate is prepared via cyclization reactions involving ortho-aminophenol derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used during the synthesis. Catalysts and other additives may also be employed to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-4H-1lambda4-pyrazole-1-carbonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-4H-1lambda4-pyrazole-1-carbonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-dimethyl-4H-1lambda4-pyrazole-1-carbonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its combination of the pyrazole and benzo[b][1,4]oxazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H14N3O3+

Molecular Weight

272.28 g/mol

IUPAC Name

6-(3,5-dimethyl-4H-pyrazol-1-ium-1-carbonyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C14H13N3O3/c1-8-5-9(2)17(16-8)14(19)10-3-4-12-11(6-10)15-13(18)7-20-12/h3-4,6H,5,7H2,1-2H3/p+1

InChI Key

PGGXECUFWONVMS-UHFFFAOYSA-O

Canonical SMILES

CC1=N[N+](=C(C1)C)C(=O)C2=CC3=C(C=C2)OCC(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.